N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE
Description
N-(2-{6-[(Cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a sulfonamide derivative featuring a triazolopyridazine core. This compound combines a benzenesulfonamide moiety with a substituted triazolopyridazine ring, where the sulfur atom at position 6 is functionalized with a cyanomethyl group.
Properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c16-9-11-24-15-7-6-13-18-19-14(21(13)20-15)8-10-17-25(22,23)12-4-2-1-3-5-12/h1-7,17H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFQKQYMBIIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE involves several steps. The key synthetic route includes the formation of the triazolopyridazine core, followed by the introduction of the cyanomethylsulfanyl group and the benzenesulfonamide moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Scientific Research Applications
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. The cyanomethylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The benzenesulfonamide moiety can further contribute to the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their biological activities. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations :
Structural Diversity: The target compound’s triazolopyridazine core distinguishes it from pyrimidine- or pyridine-based sulfonamides. This heterocyclic system may enhance binding to flat, hydrophobic enzyme pockets (e.g., carbonic anhydrase or kinase domains) compared to simpler aromatic systems .
Synthetic Pathways: The synthesis of the target compound likely parallels methods used for related sulfonamides. For example, N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide was synthesized via sulfonylation of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride . A similar approach—substituting the amine precursor with a triazolopyridazine derivative—might apply here.
For instance, benzenesulfonamide derivatives are known carbonic anhydrase inhibitors, and the cyanomethyl group could modulate selectivity .
Biological Activity
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide is a complex sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various substituted benzenes and triazole derivatives. A common method includes the reaction of a suitable cyanomethyl thiol with an appropriate benzenesulfonamide under controlled conditions to yield the target compound.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is anticipated based on structural analogs.
Cardiovascular Effects
A study investigating the effects of benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models found that certain derivatives could significantly affect cardiovascular parameters. For example, 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance compared to control conditions, suggesting potential therapeutic applications in managing cardiovascular diseases .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A comparative study of various sulfonamides indicated that those with specific functional groups exhibited enhanced antibacterial properties. This suggests that the incorporation of the triazole moiety in this compound could similarly enhance its efficacy against resistant bacterial strains.
- Cardiovascular Research : In an isolated rat heart model experiment, the effects of several sulfonamide derivatives were measured. The results indicated a significant reduction in coronary resistance and perfusion pressure when treated with specific derivatives, highlighting the potential for developing cardiovascular drugs from this class .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| This compound | Antimicrobial | Bacterial strains (in vitro) | Potential inhibition of growth |
| 4-(2-aminoethyl)benzenesulfonamide | Cardiovascular | Isolated rat heart model | Decreased perfusion pressure and coronary resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
